

Protocols for the purification and characterization of Retigeranic acid.

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Compound of Interest

Compound Name: *Retigeranic acid*

Cat. No.: *B12075431*

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Application Notes and Protocols for Retigeranic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of **Retigeranic acid** from its natural source, the lichen *Lobaria retigera*, and comprehensive methods for its characterization.

Introduction

Retigeranic acid is a pentacyclic sesterterpenoid natural product first isolated from the lichen *Lobaria retigera*.^{[1][2][3]} Its complex and unique chemical structure has attracted significant interest from the scientific community, leading to multiple total syntheses.^{[3][4][5][6][7]} Sesterterpenoids, as a class of compounds, are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document outlines the necessary procedures to isolate and characterize **Retigeranic acid** for further investigation into its potential therapeutic applications.

Purification of Retigeranic Acid from *Lobaria retigera*

The following protocol is based on established methods for the extraction and purification of triterpenoids and other secondary metabolites from lichens.

I. Extraction

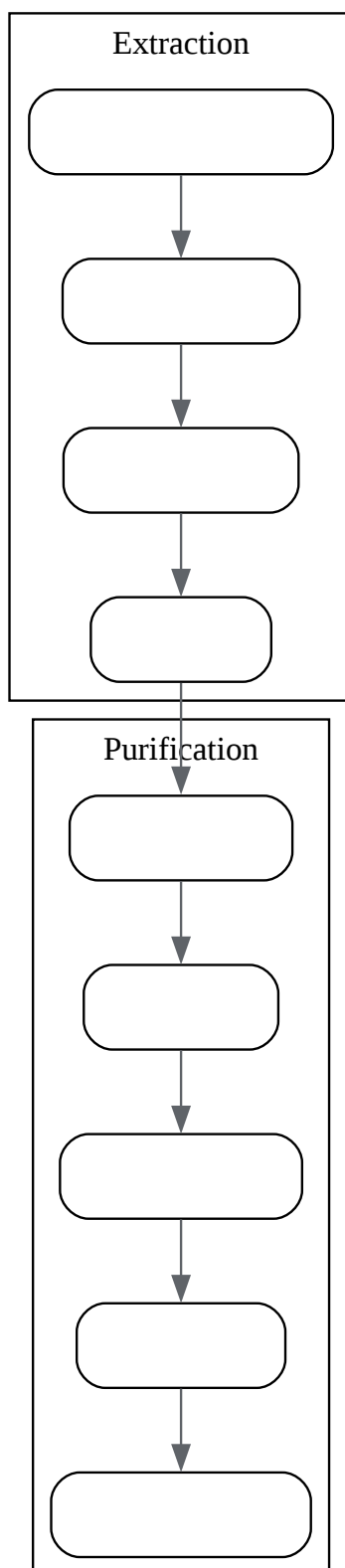
- Sample Preparation: Air-dry the thalli of *Lobaria retigera* and grind them into a fine powder.
- Solvent Extraction:
 - Perform a Soxhlet extraction of the powdered lichen material with acetone or methanol.
 - Alternatively, macerate the lichen powder in the chosen solvent at room temperature with continuous stirring for 24-48 hours.
 - Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

II. Chromatographic Purification

- Silica Gel Column Chromatography:
 - Pre-treat the crude extract by dissolving it in a minimal amount of a suitable solvent (e.g., chloroform) and adsorbing it onto a small amount of silica gel.
 - Prepare a silica gel column packed in a non-polar solvent such as n-hexane.
 - Load the adsorbed crude extract onto the top of the column.
 - Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate.
 - Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
- Thin Layer Chromatography (TLC) Monitoring:
 - Spot the collected fractions onto TLC plates.
 - Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

- Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).
- Combine fractions containing the compound of interest based on their TLC profiles.
- Recrystallization:
 - Concentrate the combined fractions containing pure or nearly pure **Retigeranic acid**.
 - Dissolve the residue in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly to induce crystallization.
 - Collect the crystals by filtration and wash them with a small amount of cold solvent.
 - Dry the crystals under vacuum to obtain pure **Retigeranic acid**.

Purification Workflow



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Caption: Workflow for the purification of **Retigeranic acid**.

Characterization of Retigeranic Acid

A battery of analytical techniques is employed to confirm the identity and purity of the isolated **Retigeranic acid**.

I. Physicochemical Properties

Property	Value
Molecular Formula	C ₂₅ H ₃₈ O ₂
Molecular Weight	370.57 g/mol
Appearance	Crystalline solid
IUPAC Name	(1S,2S,5S,6R,13S,14S,17R)-2,6,17-trimethyl-14-propan-2-ylpentacyclo[9.7.0.0 ^{2,9} .0 ^{5,9} .0 ^{13,17}]octadec-10-ene-10-carboxylic acid

II. Spectroscopic Data

The following data is based on the characterization of synthetically produced (-)-**Retigeranic Acid A**, which is expected to be identical to the natural product.

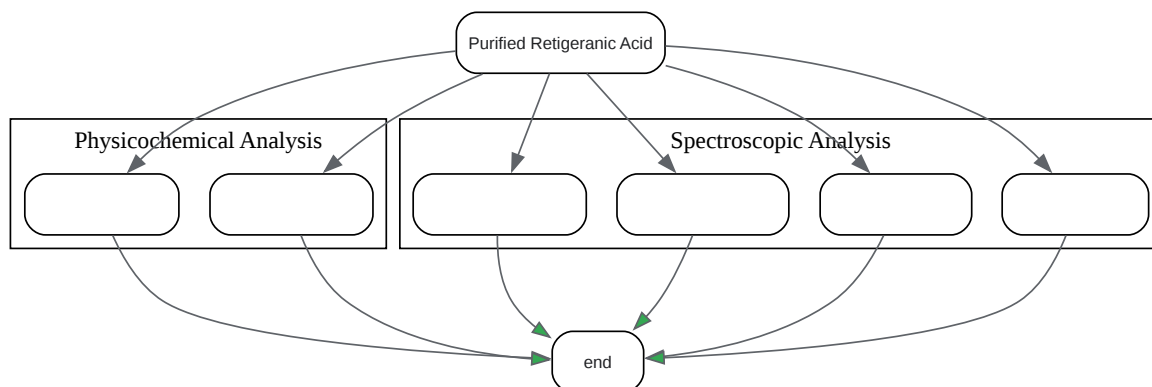
Technique	Data
^1H NMR (CDCl_3 , 400 MHz)	δ (ppm): 2.33-2.25 (m, 1H), 2.18-2.10 (m, 1H), 2.05-1.97 (m, 1H), 1.93-1.85 (m, 1H), 1.80-1.71 (m, 1H), 1.68-1.59 (m, 2H), 1.55-1.15 (m, 12H), 1.08 (d, $J = 6.8$ Hz, 3H), 0.93 (d, $J = 6.8$ Hz, 3H), 0.88 (s, 3H), 0.86 (d, $J = 6.4$ Hz, 3H), 0.78 (s, 3H).
^{13}C NMR (CDCl_3 , 101 MHz)	δ (ppm): 175.8, 145.8, 136.4, 64.9, 58.6, 54.1, 52.9, 49.8, 47.2, 43.1, 41.9, 41.5, 39.8, 38.9, 34.5, 33.8, 32.7, 30.9, 29.8, 27.2, 24.1, 22.9, 21.4, 19.8, 16.2.
High-Resolution Mass Spectrometry (HRMS)	Calculated for $\text{C}_{25}\text{H}_{39}\text{O}_2^+$ $[\text{M}+\text{H}]^+$: 371.2945, Found: 371.2941.
Infrared (IR) Spectroscopy	ν (cm^{-1}): 2955, 2868, 1685, 1458, 1378, 1285.
Optical Rotation	$[\alpha]_D^{20} = -85.0$ (c 0.5, CHCl_3)

III. Experimental Protocols for Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve 5-10 mg of purified **Retigeranic acid** in approximately 0.6 mL of deuterated chloroform (CDCl_3).
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
 - Process the data using appropriate software to obtain chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak.
- Mass Spectrometry (MS):
 - Prepare a dilute solution of **Retigeranic acid** in a suitable solvent (e.g., methanol or acetonitrile).

- Introduce the sample into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, using an appropriate ionization technique (e.g., electrospray ionization - ESI).
- Acquire the mass spectrum in positive or negative ion mode to determine the accurate mass of the molecular ion.
- Infrared (IR) Spectroscopy:
 - Prepare a KBr pellet by mixing a small amount of **Retigeranic acid** with dry potassium bromide and pressing it into a thin disk.
 - Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate.
 - Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
- Optical Rotation:
 - Prepare a solution of **Retigeranic acid** of known concentration in a suitable solvent (e.g., chloroform).
 - Measure the optical rotation of the solution using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

Characterization Workflow



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Caption: Workflow for the characterization of **Retigeranic acid**.

Biological Activity

While comprehensive biological activity data for **Retigeranic acid** is still emerging, preliminary studies on related compounds and the broader class of sesterterpenoids suggest potential therapeutic applications. Further research is warranted to explore the anti-inflammatory, antimicrobial, and anticancer properties of purified **Retigeranic acid**. Standard in vitro assays such as those measuring inhibition of nitric oxide production in LPS-stimulated macrophages (for anti-inflammatory activity), minimum inhibitory concentration against various microbial strains, and cytotoxicity against cancer cell lines would be appropriate starting points for such investigations.^{[8][9][10][11]}

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